(3R,4S)-4-aminooxolan-3-ol hydrochloride
Description
(3R,4S)-4-Aminooxolan-3-ol hydrochloride is a stereochemically defined organic compound with the molecular formula C₅H₁₂ClNO₂ and a molecular weight of 153.61 g/mol (CAS: 1096594-11-4) . It is a hydrochloride salt of a tetrahydrofuran derivative containing an amino group and a hydroxyl group at positions 3 and 4, respectively. The stereochemistry (R,S configuration) is critical for its biochemical interactions, particularly in enzyme binding and pharmaceutical applications. Suppliers like Aaron Chemicals LLC and Chongqing Chemdad Co., Ltd. offer this compound for research purposes, with purity levels up to 95% .
Properties
CAS No. |
190792-71-3 |
|---|---|
Molecular Formula |
C4H10ClNO2 |
Molecular Weight |
139.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-aminooxolan-3-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable oxolane derivative.
Amination: Introduction of the amino group at the 4-position of the oxolane ring.
Hydroxylation: Introduction of the hydroxyl group at the 3-position.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-4-aminooxolan-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted oxolane derivatives.
Scientific Research Applications
(3R,4S)-4-aminooxolan-3-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R,4S)-4-aminooxolan-3-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups enable it to form hydrogen bonds and interact with enzymes or receptors, influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers
The compound’s stereoisomers exhibit distinct physicochemical and biological properties due to differences in spatial arrangement:
Key Observations :
- Stereochemical Impact on Binding: Evidence from Figure 4 in highlights that even minor stereochemical changes (e.g., 4R vs. 4S in 4-HIL derivatives) alter hydrogen bonding and salt bridge interactions with enzymes like HILDH. This suggests the (3R,4S) isomer may exhibit unique binding affinities compared to its stereoisomers.
Functional Analogues
tert-Butyl ((3R,4S)-4-Aminotetrahydrofuran-3-yl) Carbonate (CAS: 1628794-75-1)
- Structure: A protected form of the (3R,4S)-amino alcohol, with a tert-butyl carbonate group replacing the hydrochloride salt .
- Use : Serves as a synthetic intermediate in peptide and small-molecule drug development.
Methyl (3R,4S)-3-Amino-4-Methylhexanoate Hydrochloride
- Structure : A branched-chain ester derivative with a methyl group at position 3.
- Applications : Supplied by multiple vendors (e.g., Acros Organics, Focus Synthesis LLC) for use in chiral synthesis .
- Key Difference: The hexanoate backbone introduces greater hydrophobicity compared to the tetrahydrofuran core of (3R,4S)-4-aminooxolan-3-ol hydrochloride.
Enzymatic Interactions
- Binding Mode Studies: Figure 4 in demonstrates that stereoisomers (e.g., 4R vs. 4S) of 4-hydroxyisoleucine (4-HIL) exhibit divergent binding modes with HILDH, a dehydrogenase enzyme.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
